

Application Notes and Protocols for PDMS Soft Lithography in Microfluidics

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Compound of Interest

Compound Name: Polydimethylsiloxane

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This document provides a detailed protocol for fabricating microfluidic devices using **Polydimethylsiloxane** (PDMS) soft lithography. The following sections outline the key quantitative parameters, a comprehensive experimental procedure, and a visual workflow of the process.

Quantitative Parameters in PDMS Soft Lithography

The successful fabrication of PDMS microfluidic devices relies on the precise control of several key parameters. The following table summarizes the critical quantitative data gathered from established protocols.

Parameter	Typical Value/Range	Notes
PDMS Monomer to Curing Agent Ratio (w/w)	10:1	This is the most common ratio for Sylgard 184, providing a good balance of flexibility and durability. Ratios can be adjusted (e.g., 5:1 for harder, 20:1 for softer PDMS) for specific applications. [1] [2] [3] [4]
PDMS Curing Temperature	60°C - 150°C	Higher temperatures lead to faster curing times. However, temperatures should not exceed the tolerance of the master mold material (e.g., plastic petri dishes may warp at high temperatures). [5] [6] [7] [8]
PDMS Curing Time	10 minutes - 48 hours	Curing time is inversely proportional to the curing temperature. For example, curing can take 10 minutes at 150°C or up to 48 hours at room temperature. [5] [6] [9]
Degassing Time	15 - 60 minutes	The time required to remove air bubbles introduced during mixing depends on the vacuum strength and the volume of the PDMS mixture. [1] [10]
Plasma Treatment Power	30 W - 100 W	Power for plasma oxidation to render PDMS and glass surfaces hydrophilic for bonding.
Plasma Treatment Time	30 - 60 seconds	The duration of plasma exposure is critical for

		successful bonding. Overexposure can lead to surface cracking. [11]
Feature Resolution	Down to sub-micron levels	The resolution is primarily limited by the master mold fabrication technique (e.g., photolithography).
PDMS Shrinkage	0.5% - 2.5%	Shrinkage occurs during curing and can be influenced by curing temperature, PDMS component ratios, and layer thickness. This is a critical consideration for multilayer devices requiring precise alignment. [12]

Experimental Protocol: PDMS Soft Lithography

This protocol details the step-by-step procedure for creating a single-layer PDMS microfluidic device.

Materials:

- Master mold with desired microchannel features (commonly fabricated using SU-8 photoresist on a silicon wafer)
- **Polydimethylsiloxane** (PDMS) elastomer kit (e.g., Sylgard 184), including base monomer and curing agent
- Weighing scale
- Mixing container (e.g., disposable plastic cup) and stirring rod
- Vacuum desiccator or chamber
- Oven or hotplate

- Scalpel or razor blade
- Biopsy punch for creating inlet/outlet ports
- Glass microscope slides or coverslips
- Plasma cleaner or oxygen plasma system
- Isopropanol and deionized water for cleaning
- Nitrogen gas gun for drying

Methodology:

2.1. Master Mold Preparation:

- If the master mold is new or has not been used recently, it is recommended to treat it with a silanizing agent (e.g., Trichloro(1H,1H,2H,2H-perfluorooctyl)silane) in a vacuum desiccator for at least 1 hour. This creates a hydrophobic surface that facilitates the release of the cured PDMS.[\[1\]](#)
- Prior to use, clean the master mold with isopropanol and dry it with a gentle stream of nitrogen gas to remove any dust or particles.[\[1\]](#)

2.2. PDMS Preparation and Degassing:

- In a clean mixing container, weigh the PDMS base monomer and curing agent. The standard ratio is 10:1 by weight (e.g., 30g of base to 3g of curing agent).[\[2\]](#)[\[13\]](#)
- Thoroughly mix the two components with a stirring rod for at least 3 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure complete mixing. Be aware that vigorous mixing will introduce air bubbles.[\[14\]](#)
- Place the container with the PDMS mixture into a vacuum desiccator. Apply vacuum to degas the mixture and remove the trapped air bubbles. The mixture will initially foam and expand before settling. Continue degassing until no more bubbles are visible (typically 15-60 minutes).[\[1\]](#)[\[13\]](#)

2.3. PDMS Casting and Curing:

- Carefully pour the degassed PDMS mixture over the master mold, ensuring the features are completely covered.
- Cure the PDMS using one of the following methods:
 - Oven Curing: Place the mold in an oven at a set temperature. Common curing conditions are 2-4 hours at 65-80°C.[\[13\]](#)[\[15\]](#)
 - Hotplate Curing: For faster curing, a hotplate can be used at temperatures up to 150°C for about 10 minutes.[\[5\]](#)
 - Room Temperature Curing: For applications where heat should be avoided, the PDMS can be cured at room temperature for approximately 48 hours.[\[5\]](#)[\[9\]](#)

2.4. PDMS Replica Demolding and Port Creation:

- Once curing is complete, carefully peel the PDMS slab from the master mold using a scalpel or tweezers.
- Cut out the individual device from the PDMS slab using a sharp scalpel.
- Create inlet and outlet ports at the desired locations using a biopsy punch of the appropriate diameter.

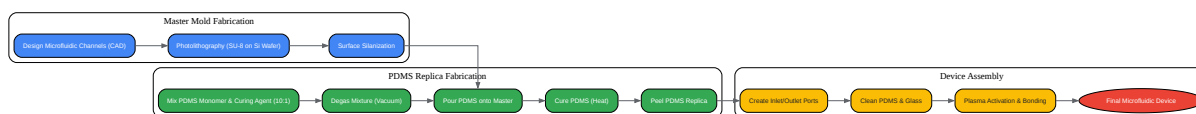
2.5. Device Bonding:

- Clean the PDMS device and a glass slide with isopropanol and deionized water, then dry them thoroughly with nitrogen gas.
- Place the PDMS device (channel side up) and the glass slide in a plasma cleaner.
- Activate the surfaces by treating them with oxygen plasma for 30-60 seconds.[\[11\]](#) This process makes the surfaces hydrophilic.
- Immediately after plasma treatment, bring the activated surfaces of the PDMS device and the glass slide into contact. A permanent, irreversible bond will form.

- For optimal bond strength, the bonded device can be placed in an oven at 60-80°C for at least 30 minutes.

Visual Workflow

The following diagram illustrates the key stages of the PDMS soft lithography process.



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Caption: Workflow of the PDMS soft lithography process.

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